molecular formula C13H10N4 B11039698 2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile

2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile

Cat. No.: B11039698
M. Wt: 222.24 g/mol
InChI Key: ZCLXECYWOINQSN-UHFFFAOYSA-N
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Description

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile groups act as electron acceptors, facilitating various biochemical reactions. Its amino group can form hydrogen bonds, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile stands out due to its multifunctional nature, combining the reactivity of nitrile groups with the stability of the phenyl group. This unique combination makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research fields .

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-4-phenylbut-1-ene-1,1,3-tricarbonitrile

InChI

InChI=1S/C13H10N4/c14-7-11(13(17)12(8-15)9-16)6-10-4-2-1-3-5-10/h1-5,11H,6,17H2

InChI Key

ZCLXECYWOINQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

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